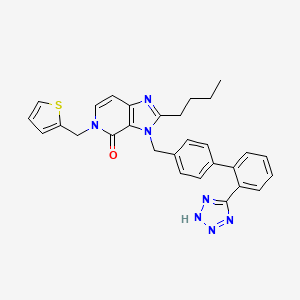

Emd 66684

Description

Properties

CAS No. |

150694-46-5 |

|---|---|

Molecular Formula |

C29H27N7OS |

Molecular Weight |

521.6 g/mol |

IUPAC Name |

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one |

InChI |

InChI=1S/C29H27N7OS/c1-2-3-10-26-30-25-15-16-35(19-22-7-6-17-38-22)29(37)27(25)36(26)18-20-11-13-21(14-12-20)23-8-4-5-9-24(23)28-31-33-34-32-28/h4-9,11-17H,2-3,10,18-19H2,1H3,(H,31,32,33,34) |

InChI Key |

URJBSQINSKCWSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC6=CC=CS6 |

Other CAS No. |

150694-46-5 |

Synonyms |

2-butyl-4,5-dihydro-4-oxo-3-((2'-(1H-tetrazol-5-yl)-4-biphenylyl)methyl)-3H-imidazo(4,5-c)pyridine-5-(N,N-dimethylacetamide) EMD 66 684 EMD 66684 EMD-66684 |

Origin of Product |

United States |

Foundational & Exploratory

EMD 66684: A Technical Overview of its Mechanism of Action as an Angiotensin II Type 1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1][2][3] By blocking the action of Angiotensin II (Ang II) at the AT1 receptor, this compound effectively mitigates the vasoconstrictive and other physiological effects of Ang II, leading to a reduction in blood pressure.[1] Furthermore, preclinical evidence suggests that this compound possesses anti-ischemic and cytoprotective properties.[1] This document provides a detailed examination of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its role in key signaling pathways.

Core Mechanism of Action: AT1 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the Angiotensin II Type 1 (AT1) receptor. The RAS plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Angiotensin II, the principal effector molecule of the RAS, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The binding of Ang II to the G-protein coupled AT1 receptor initiates a signaling cascade that results in vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.

This compound selectively binds to the AT1 receptor, thereby preventing Angiotensin II from binding and activating the downstream signaling pathways. This blockade leads to vasodilation and a subsequent decrease in blood pressure.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 0.7 nM | Angiotensin II Type 1 (AT1) Receptor | |

| In Vitro Activity | 0.1 µM | Decreased Ang II (0.1 mM)-induced basal and NS-induced NPY overflow | |

| In Vitro Activity | 1 nM | Completely blocked Ang II responses in Hep G2 cells | |

| In Vivo Activity | 0.1, 0.3, 1 mg/kg (i.v.) | Dose-dependent decrease in mean arterial pressure (MAP) |

Experimental Protocols

In Vitro: AT1 Receptor Binding Affinity (IC50 Determination)

While the specific details of the binding assay for this compound are not provided in the search results, a general protocol for determining the IC50 of an AT1 receptor antagonist would typically involve a competitive radioligand binding assay.

-

Cell Membranes: Preparation of cell membranes from a cell line recombinantly expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled AT1 receptor antagonist, such as [³H]Candesartan or [¹²⁵I]Sar¹-Ile⁸-Angiotensin II, is used.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

In Vitro: Inhibition of Angiotensin II-Induced Responses in Hep G2 Cells

-

Cell Line: Hep G2 cells (a human liver carcinoma cell line) were utilized.

-

Treatment: Cells were incubated with this compound (1 nM) for 1 hour.

-

Stimulation: Following incubation, the cells were stimulated with Angiotensin II.

-

Endpoint: The specific Ang II-induced response that was measured is not detailed in the provided information. This could include markers of cellular signaling such as intracellular calcium mobilization or production of second messengers.

-

Result: this compound at a concentration of 1 nM completely blocked the Ang II-induced responses in these cells.

In Vivo: Blood Pressure Measurement in Animal Models

-

Animal Model: The specific animal model used is not explicitly stated but is likely a hypertensive model, such as the Spontaneously Hypertensive Rat (SHR), which is commonly used for evaluating antihypertensive agents. A study mentioned using preparations from SHRs.

-

Drug Administration: this compound was administered intravenously (i.v.) at doses of 0.1, 0.3, and 1 mg/kg.

-

Measurement: Mean Arterial Pressure (MAP) was monitored continuously.

-

Result: this compound induced a dose-dependent and long-lasting reduction in blood pressure.

Ex Vivo: Neuropeptide Y (NPY) and Norepinephrine (NE) Overflow

-

Tissue Preparation: Preparations from spontaneously hypertensive rats (SHRs) at 10-12 weeks old were used.

-

Treatment: The preparations were treated with this compound (0.1 µM) for 45 minutes.

-

Nerve Stimulation (NS): The tissues were subjected to nerve stimulation to induce the release of neurotransmitters.

-

Measurement: The overflow of Neuropeptide Y (NPY) and Norepinephrine (NE) was quantified.

-

Result: this compound decreased the nerve stimulation-induced overflow of both NE and NPY.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Caption: A generalized experimental workflow for the evaluation of this compound.

Concluding Remarks

This compound is a well-characterized, high-affinity antagonist of the Angiotensin II Type 1 receptor. The available preclinical data robustly supports its mechanism of action and its potential as an antihypertensive agent. The additional finding of its anti-ischemic and cytoprotective effects warrants further investigation to fully elucidate the underlying molecular mechanisms and therapeutic potential beyond blood pressure control. The experimental protocols outlined in this document provide a foundation for further research and development of this and similar compounds. As of the current information, there are no publicly available clinical trial data specifically for this compound.

References

EMD 66684: A Technical Overview of its Mechanism of Action as an Angiotensin II Type 1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1][2][3] By blocking the action of Angiotensin II (Ang II) at the AT1 receptor, this compound effectively mitigates the vasoconstrictive and other physiological effects of Ang II, leading to a reduction in blood pressure.[1] Furthermore, preclinical evidence suggests that this compound possesses anti-ischemic and cytoprotective properties.[1] This document provides a detailed examination of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its role in key signaling pathways.

Core Mechanism of Action: AT1 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the Angiotensin II Type 1 (AT1) receptor. The RAS plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Angiotensin II, the principal effector molecule of the RAS, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The binding of Ang II to the G-protein coupled AT1 receptor initiates a signaling cascade that results in vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth and proliferation.

This compound selectively binds to the AT1 receptor, thereby preventing Angiotensin II from binding and activating the downstream signaling pathways. This blockade leads to vasodilation and a subsequent decrease in blood pressure.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 0.7 nM | Angiotensin II Type 1 (AT1) Receptor | |

| In Vitro Activity | 0.1 µM | Decreased Ang II (0.1 mM)-induced basal and NS-induced NPY overflow | |

| In Vitro Activity | 1 nM | Completely blocked Ang II responses in Hep G2 cells | |

| In Vivo Activity | 0.1, 0.3, 1 mg/kg (i.v.) | Dose-dependent decrease in mean arterial pressure (MAP) |

Experimental Protocols

In Vitro: AT1 Receptor Binding Affinity (IC50 Determination)

While the specific details of the binding assay for this compound are not provided in the search results, a general protocol for determining the IC50 of an AT1 receptor antagonist would typically involve a competitive radioligand binding assay.

-

Cell Membranes: Preparation of cell membranes from a cell line recombinantly expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled AT1 receptor antagonist, such as [³H]Candesartan or [¹²⁵I]Sar¹-Ile⁸-Angiotensin II, is used.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

In Vitro: Inhibition of Angiotensin II-Induced Responses in Hep G2 Cells

-

Cell Line: Hep G2 cells (a human liver carcinoma cell line) were utilized.

-

Treatment: Cells were incubated with this compound (1 nM) for 1 hour.

-

Stimulation: Following incubation, the cells were stimulated with Angiotensin II.

-

Endpoint: The specific Ang II-induced response that was measured is not detailed in the provided information. This could include markers of cellular signaling such as intracellular calcium mobilization or production of second messengers.

-

Result: this compound at a concentration of 1 nM completely blocked the Ang II-induced responses in these cells.

In Vivo: Blood Pressure Measurement in Animal Models

-

Animal Model: The specific animal model used is not explicitly stated but is likely a hypertensive model, such as the Spontaneously Hypertensive Rat (SHR), which is commonly used for evaluating antihypertensive agents. A study mentioned using preparations from SHRs.

-

Drug Administration: this compound was administered intravenously (i.v.) at doses of 0.1, 0.3, and 1 mg/kg.

-

Measurement: Mean Arterial Pressure (MAP) was monitored continuously.

-

Result: this compound induced a dose-dependent and long-lasting reduction in blood pressure.

Ex Vivo: Neuropeptide Y (NPY) and Norepinephrine (NE) Overflow

-

Tissue Preparation: Preparations from spontaneously hypertensive rats (SHRs) at 10-12 weeks old were used.

-

Treatment: The preparations were treated with this compound (0.1 µM) for 45 minutes.

-

Nerve Stimulation (NS): The tissues were subjected to nerve stimulation to induce the release of neurotransmitters.

-

Measurement: The overflow of Neuropeptide Y (NPY) and Norepinephrine (NE) was quantified.

-

Result: this compound decreased the nerve stimulation-induced overflow of both NE and NPY.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Caption: A generalized experimental workflow for the evaluation of this compound.

Concluding Remarks

This compound is a well-characterized, high-affinity antagonist of the Angiotensin II Type 1 receptor. The available preclinical data robustly supports its mechanism of action and its potential as an antihypertensive agent. The additional finding of its anti-ischemic and cytoprotective effects warrants further investigation to fully elucidate the underlying molecular mechanisms and therapeutic potential beyond blood pressure control. The experimental protocols outlined in this document provide a foundation for further research and development of this and similar compounds. As of the current information, there are no publicly available clinical trial data specifically for this compound.

References

Emd 66684: A Technical Whitepaper on a Potent AT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emd 66684 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and available experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development. This guide includes a compilation of quantitative data, descriptions of experimental methodologies, and visualizations of the pertinent signaling pathways.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The AT1 receptor is responsible for most of the well-known cardiovascular effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.

This compound has been identified as a highly potent and selective antagonist for the AT1 receptor, demonstrating significant potential in preclinical studies for its antihypertensive effects. This whitepaper will delve into the technical details of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

Table 1: Receptor Binding Affinity

| Receptor | IC50 (nM) | Source |

| AT1 | 0.7 | [1][2][3] |

| AT2 | >10,000 | [1] |

Table 2: In Vitro Functional Activity

| Assay | IC50 (nM) | Tissue/Cell Model | Source |

| Angiotensin II-induced Contraction | 0.2 | Isolated Rabbit Aorta | [1] |

| Angiotensin II-induced DMR Response (30 min pre-incubation) | 0.22 | Not Specified | |

| Angiotensin II-induced DMR Response (60 min pre-incubation) | 0.17 | Not Specified |

Table 3: In Vivo Efficacy

| Animal Model | Dosage (mg/kg, i.v.) | Effect | Source |

| Hypertensive Rats | Not Specified | Reduction in blood pressure | |

| Furosemide-treated SHR | 0.1, 0.3, 1 | Dose-dependent, long-lasting fall in mean arterial pressure |

Mechanism of Action

This compound functions as a competitive antagonist at the AT1 receptor. By binding to the receptor, it prevents Angiotensin II from binding and initiating the downstream signaling cascade that leads to various physiological effects.

AT1 Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by Angiotensin II, a conformational change in the receptor activates Gq/11, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of downstream signaling events that result in vasoconstriction, inflammation, and cellular growth.

Figure 1: Simplified AT1 Receptor Signaling Pathway.

Antagonistic Action of this compound

This compound competitively binds to the AT1 receptor, thereby blocking the binding of Angiotensin II and preventing the initiation of the signaling cascade depicted above. This blockade of AT1 receptor signaling leads to the inhibition of Angiotensin II-mediated physiological responses.

Figure 2: Antagonistic Mechanism of this compound at the AT1 Receptor.

Experimental Protocols

Radioligand Binding Assay for AT1 and AT2 Receptors

-

Objective: To determine the binding affinity (IC50) of this compound for the AT1 and AT2 receptors.

-

General Methodology: Competitive binding assays were likely performed using membranes prepared from tissues or cells expressing either the AT1 or AT2 receptor. A radiolabeled ligand specific for angiotensin receptors would be incubated with the membrane preparation in the presence of varying concentrations of this compound. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is calculated. Rat adrenal cortical membranes were used as a source for the AT1 receptor.

Isolated Rabbit Aorta Contraction Assay

-

Objective: To assess the functional antagonistic activity of this compound on Angiotensin II-induced vasoconstriction.

-

General Methodology: Rings of rabbit aorta are mounted in an organ bath containing a physiological salt solution. The tissue is contracted by the addition of Angiotensin II. The ability of increasing concentrations of this compound to inhibit the Angiotensin II-induced contraction is measured, and the IC50 value is determined.

In Vivo Blood Pressure Measurement in Hypertensive Rats

-

Objective: To evaluate the antihypertensive efficacy of this compound in an in vivo model.

-

General Methodology: Spontaneously hypertensive rats (SHR) are often used as a model for essential hypertension. This compound is administered, typically intravenously, to conscious animals. Arterial blood pressure is continuously monitored to determine the magnitude and duration of the blood pressure-lowering effect. In some studies, rats were pre-treated with furosemide.

Figure 3: General Experimental Workflow for Characterizing this compound.

Discussion and Future Directions

This compound is a well-characterized, potent, and selective AT1 receptor antagonist. The available data consistently demonstrate its high affinity for the AT1 receptor and its ability to effectively block Angiotensin II-mediated effects both in vitro and in vivo. Its significant antihypertensive activity in preclinical models underscores its potential as a therapeutic agent.

For a more complete understanding of this compound, further research would be beneficial in the following areas:

-

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to fully assess its drug-like properties.

-

Downstream Signaling Effects: Investigating the specific downstream signaling molecules and pathways modulated by this compound beyond general AT1 receptor blockade would provide a more nuanced understanding of its mechanism of action.

-

Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models would be necessary to evaluate the long-term efficacy and safety profile of this compound.

Conclusion

This compound stands out as a powerful tool for researchers studying the Renin-Angiotensin System and a potential lead compound for the development of novel antihypertensive therapies. Its high potency and selectivity for the AT1 receptor make it a valuable pharmacological agent for dissecting the roles of Angiotensin II in health and disease. This technical guide provides a foundational overview of this compound, and it is hoped that it will facilitate further investigation into this promising compound.

References

Emd 66684: A Technical Whitepaper on a Potent AT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emd 66684 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and available experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development. This guide includes a compilation of quantitative data, descriptions of experimental methodologies, and visualizations of the pertinent signaling pathways.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The AT1 receptor is responsible for most of the well-known cardiovascular effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.

This compound has been identified as a highly potent and selective antagonist for the AT1 receptor, demonstrating significant potential in preclinical studies for its antihypertensive effects. This whitepaper will delve into the technical details of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

Table 1: Receptor Binding Affinity

| Receptor | IC50 (nM) | Source |

| AT1 | 0.7 | [1][2][3] |

| AT2 | >10,000 | [1] |

Table 2: In Vitro Functional Activity

| Assay | IC50 (nM) | Tissue/Cell Model | Source |

| Angiotensin II-induced Contraction | 0.2 | Isolated Rabbit Aorta | [1] |

| Angiotensin II-induced DMR Response (30 min pre-incubation) | 0.22 | Not Specified | |

| Angiotensin II-induced DMR Response (60 min pre-incubation) | 0.17 | Not Specified |

Table 3: In Vivo Efficacy

| Animal Model | Dosage (mg/kg, i.v.) | Effect | Source |

| Hypertensive Rats | Not Specified | Reduction in blood pressure | |

| Furosemide-treated SHR | 0.1, 0.3, 1 | Dose-dependent, long-lasting fall in mean arterial pressure |

Mechanism of Action

This compound functions as a competitive antagonist at the AT1 receptor. By binding to the receptor, it prevents Angiotensin II from binding and initiating the downstream signaling cascade that leads to various physiological effects.

AT1 Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by Angiotensin II, a conformational change in the receptor activates Gq/11, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of downstream signaling events that result in vasoconstriction, inflammation, and cellular growth.

Figure 1: Simplified AT1 Receptor Signaling Pathway.

Antagonistic Action of this compound

This compound competitively binds to the AT1 receptor, thereby blocking the binding of Angiotensin II and preventing the initiation of the signaling cascade depicted above. This blockade of AT1 receptor signaling leads to the inhibition of Angiotensin II-mediated physiological responses.

Figure 2: Antagonistic Mechanism of this compound at the AT1 Receptor.

Experimental Protocols

Radioligand Binding Assay for AT1 and AT2 Receptors

-

Objective: To determine the binding affinity (IC50) of this compound for the AT1 and AT2 receptors.

-

General Methodology: Competitive binding assays were likely performed using membranes prepared from tissues or cells expressing either the AT1 or AT2 receptor. A radiolabeled ligand specific for angiotensin receptors would be incubated with the membrane preparation in the presence of varying concentrations of this compound. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is calculated. Rat adrenal cortical membranes were used as a source for the AT1 receptor.

Isolated Rabbit Aorta Contraction Assay

-

Objective: To assess the functional antagonistic activity of this compound on Angiotensin II-induced vasoconstriction.

-

General Methodology: Rings of rabbit aorta are mounted in an organ bath containing a physiological salt solution. The tissue is contracted by the addition of Angiotensin II. The ability of increasing concentrations of this compound to inhibit the Angiotensin II-induced contraction is measured, and the IC50 value is determined.

In Vivo Blood Pressure Measurement in Hypertensive Rats

-

Objective: To evaluate the antihypertensive efficacy of this compound in an in vivo model.

-

General Methodology: Spontaneously hypertensive rats (SHR) are often used as a model for essential hypertension. This compound is administered, typically intravenously, to conscious animals. Arterial blood pressure is continuously monitored to determine the magnitude and duration of the blood pressure-lowering effect. In some studies, rats were pre-treated with furosemide.

Figure 3: General Experimental Workflow for Characterizing this compound.

Discussion and Future Directions

This compound is a well-characterized, potent, and selective AT1 receptor antagonist. The available data consistently demonstrate its high affinity for the AT1 receptor and its ability to effectively block Angiotensin II-mediated effects both in vitro and in vivo. Its significant antihypertensive activity in preclinical models underscores its potential as a therapeutic agent.

For a more complete understanding of this compound, further research would be beneficial in the following areas:

-

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to fully assess its drug-like properties.

-

Downstream Signaling Effects: Investigating the specific downstream signaling molecules and pathways modulated by this compound beyond general AT1 receptor blockade would provide a more nuanced understanding of its mechanism of action.

-

Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models would be necessary to evaluate the long-term efficacy and safety profile of this compound.

Conclusion

This compound stands out as a powerful tool for researchers studying the Renin-Angiotensin System and a potential lead compound for the development of novel antihypertensive therapies. Its high potency and selectivity for the AT1 receptor make it a valuable pharmacological agent for dissecting the roles of Angiotensin II in health and disease. This technical guide provides a foundational overview of this compound, and it is hoped that it will facilitate further investigation into this promising compound.

References

EMD 66684: A Technical Overview of its Role in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EMD 66684 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Preclinical evidence indicates its potential as an antihypertensive agent through the blockade of the renin-angiotensin system. This document provides a comprehensive technical guide on the available data regarding the role of this compound in hypertension, including its mechanism of action, in vitro and in vivo data, and the associated signaling pathways. While promising, publicly available data on its pharmacokinetics, toxicology, and clinical development are limited. This guide aims to consolidate the existing knowledge to support further research and development efforts.

Introduction

Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. The renin-angiotensin system (RAS) plays a pivotal role in the pathophysiology of hypertension, with the Angiotensin II Type 1 (AT1) receptor being a key mediator of the vasoconstrictive and pro-hypertrophic effects of Angiotensin II (Ang II). Consequently, AT1 receptor blockers (ARBs) are a cornerstone of antihypertensive therapy. This compound has emerged as a potent and selective antagonist of the AT1 receptor, warranting a detailed examination of its potential in the management of hypertension.

Mechanism of Action

This compound functions as a competitive antagonist at the AT1 receptor. By binding to this receptor, it effectively blocks the actions of Ang II, a potent vasoconstrictor. The antagonism of the AT1 receptor by this compound leads to the inhibition of downstream signaling cascades that would otherwise result in increased blood pressure.

Signaling Pathway

The binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to its physiological and pathophysiological effects. This compound, as an antagonist, prevents the initiation of this cascade. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light chain kinase (MLCK), leading to vascular smooth muscle contraction and vasoconstriction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which contributes to sustained vasoconstriction and can also modulate other cellular processes like cell growth and inflammation.

EMD 66684: A Technical Overview of its Role in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EMD 66684 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Preclinical evidence indicates its potential as an antihypertensive agent through the blockade of the renin-angiotensin system. This document provides a comprehensive technical guide on the available data regarding the role of this compound in hypertension, including its mechanism of action, in vitro and in vivo data, and the associated signaling pathways. While promising, publicly available data on its pharmacokinetics, toxicology, and clinical development are limited. This guide aims to consolidate the existing knowledge to support further research and development efforts.

Introduction

Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. The renin-angiotensin system (RAS) plays a pivotal role in the pathophysiology of hypertension, with the Angiotensin II Type 1 (AT1) receptor being a key mediator of the vasoconstrictive and pro-hypertrophic effects of Angiotensin II (Ang II). Consequently, AT1 receptor blockers (ARBs) are a cornerstone of antihypertensive therapy. This compound has emerged as a potent and selective antagonist of the AT1 receptor, warranting a detailed examination of its potential in the management of hypertension.

Mechanism of Action

This compound functions as a competitive antagonist at the AT1 receptor. By binding to this receptor, it effectively blocks the actions of Ang II, a potent vasoconstrictor. The antagonism of the AT1 receptor by this compound leads to the inhibition of downstream signaling cascades that would otherwise result in increased blood pressure.

Signaling Pathway

The binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to its physiological and pathophysiological effects. This compound, as an antagonist, prevents the initiation of this cascade. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light chain kinase (MLCK), leading to vascular smooth muscle contraction and vasoconstriction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which contributes to sustained vasoconstriction and can also modulate other cellular processes like cell growth and inflammation.

Emd 66684 (CAS 1216884-39-7): A Technical Guide for Researchers

An In-depth Technical Overview of the Potent and Selective AT1 Receptor Antagonist

Introduction

Emd 66684 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Identified by the CAS number 1216884-39-7, this small molecule has been a valuable tool in pharmacological research to investigate the renin-angiotensin system's role in cardiovascular regulation and disease. Its high affinity for the AT1 receptor over the AT2 receptor makes it a precise instrument for elucidating the specific pathways mediated by AT1 receptor activation. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1216884-39-7 | [1] |

| Molecular Formula | C₂₈H₃₁ClN₈O₂ | [1] |

| Molecular Weight | 547.05 g/mol | |

| Chemical Name | 2-Butyl-3,4-dihydro-N,N-dimethyl-4-oxo-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl-4-yl]methyl]-5H-imidazo[4,5-c]pyridine-5-acetamide hydrochloride |

Mechanism of Action

This compound functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to physiological effects such as vasoconstriction, aldosterone (B195564) secretion, and increased sympathetic nervous system activity. This compound competitively blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects and leading to vasodilation and a reduction in blood pressure.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Species/System | Reference |

| IC₅₀ (AT1 Receptor) | 0.7 nM | Not Specified | |

| IC₅₀ (AT2 Receptor) | > 10,000 nM | Not Specified | |

| IC₅₀ (Ang II-induced contractions) | 0.2 nM | Isolated Rabbit Aorta |

Table 2: In Vivo Efficacy

| Model | Dosing | Effect | Reference |

| Hypertensive Rats | Not Specified | Reduction in blood pressure | |

| Spontaneously Hypertensive Rats (SHR) | 0.1 µM (in perfused mesenteric bed) | Blocked Ang II-induced enhancement of nerve-stimulated Neuropeptide Y (NPY) overflow |

Signaling Pathway

This compound antagonizes the Angiotensin II Type 1 (AT1) receptor signaling pathway. Upon binding of Angiotensin II, the AT1 receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction.

Caption: Angiotensin II AT1 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

AT1 Receptor Binding Assay (General Protocol)

This protocol describes a standard competitive radioligand binding assay to determine the affinity of a compound for the AT1 receptor.

-

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radioligand: [³H]-Angiotensin II or a suitable radiolabeled AT1 antagonist (e.g., [¹²⁵I]-[Sar¹, Ile⁸]Angiotensin II).

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

This compound and other test compounds.

-

Non-specific binding control: A high concentration of a non-radiolabeled AT1 antagonist (e.g., 1 µM Losartan).

-

96-well filter plates and a vacuum manifold.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound and other test compounds in the binding buffer.

-

In a 96-well plate, add the binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Isolated Rabbit Aorta Contraction Assay

This ex vivo assay measures the functional antagonism of Angiotensin II-induced smooth muscle contraction.

-

Materials:

-

Male New Zealand White rabbits.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Angiotensin II and this compound.

-

Organ bath system with isometric force transducers.

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

-

-

Procedure:

-

Humanely euthanize a rabbit and dissect the thoracic aorta.

-

Cut the aorta into rings (approximately 3-4 mm in width).

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes, with periodic washing.

-

Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

-

After washing and returning to baseline, pre-incubate the tissues with either vehicle or different concentrations of this compound for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations of the agonist to the organ bath.

-

Record the isometric tension developed at each concentration.

-

Analyze the data to determine the IC₅₀ of this compound by comparing the Angiotensin II concentration-response curves in the absence and presence of the antagonist.

-

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol details the measurement of blood pressure in a conscious or anesthetized animal model of hypertension.

-

Materials:

-

Spontaneously Hypertensive Rats (SHR).

-

Anesthetic (if applicable, e.g., isoflurane (B1672236) or urethane).

-

Catheters for arterial cannulation (e.g., carotid or femoral artery).

-

Pressure transducer and data acquisition system.

-

This compound and vehicle for administration (e.g., intravenous).

-

-

Procedure:

-

Anesthetize the SHR (if applicable).

-

Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. The catheter is connected to a pressure transducer.

-

Implant a second catheter into the jugular vein for intravenous drug administration.

-

Allow the animal to recover from surgery and stabilize. For conscious animal studies, this may involve a recovery period of several days with the catheters exteriorized.

-

Record baseline mean arterial pressure (MAP), systolic, and diastolic blood pressure for a defined period.

-

Administer a single bolus dose or a continuous infusion of this compound or vehicle intravenously.

-

Continuously monitor and record blood pressure for a specified duration after drug administration.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of this compound compared to the vehicle control.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an AT1 receptor antagonist like this compound.

Caption: A generalized experimental workflow for the preclinical development of an AT1 receptor antagonist.

Conclusion

This compound is a highly valuable pharmacological tool for the study of the renin-angiotensin system. Its potent and selective antagonism of the AT1 receptor allows for precise investigation of the physiological and pathological roles of this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.d 66684 in their studies.

References

Emd 66684 (CAS 1216884-39-7): A Technical Guide for Researchers

An In-depth Technical Overview of the Potent and Selective AT1 Receptor Antagonist

Introduction

Emd 66684 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Identified by the CAS number 1216884-39-7, this small molecule has been a valuable tool in pharmacological research to investigate the renin-angiotensin system's role in cardiovascular regulation and disease. Its high affinity for the AT1 receptor over the AT2 receptor makes it a precise instrument for elucidating the specific pathways mediated by AT1 receptor activation. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1216884-39-7 | [1] |

| Molecular Formula | C₂₈H₃₁ClN₈O₂ | [1] |

| Molecular Weight | 547.05 g/mol | |

| Chemical Name | 2-Butyl-3,4-dihydro-N,N-dimethyl-4-oxo-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl-4-yl]methyl]-5H-imidazo[4,5-c]pyridine-5-acetamide hydrochloride |

Mechanism of Action

This compound functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to physiological effects such as vasoconstriction, aldosterone secretion, and increased sympathetic nervous system activity. This compound competitively blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects and leading to vasodilation and a reduction in blood pressure.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Species/System | Reference |

| IC₅₀ (AT1 Receptor) | 0.7 nM | Not Specified | |

| IC₅₀ (AT2 Receptor) | > 10,000 nM | Not Specified | |

| IC₅₀ (Ang II-induced contractions) | 0.2 nM | Isolated Rabbit Aorta |

Table 2: In Vivo Efficacy

| Model | Dosing | Effect | Reference |

| Hypertensive Rats | Not Specified | Reduction in blood pressure | |

| Spontaneously Hypertensive Rats (SHR) | 0.1 µM (in perfused mesenteric bed) | Blocked Ang II-induced enhancement of nerve-stimulated Neuropeptide Y (NPY) overflow |

Signaling Pathway

This compound antagonizes the Angiotensin II Type 1 (AT1) receptor signaling pathway. Upon binding of Angiotensin II, the AT1 receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction.

Caption: Angiotensin II AT1 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

AT1 Receptor Binding Assay (General Protocol)

This protocol describes a standard competitive radioligand binding assay to determine the affinity of a compound for the AT1 receptor.

-

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radioligand: [³H]-Angiotensin II or a suitable radiolabeled AT1 antagonist (e.g., [¹²⁵I]-[Sar¹, Ile⁸]Angiotensin II).

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

This compound and other test compounds.

-

Non-specific binding control: A high concentration of a non-radiolabeled AT1 antagonist (e.g., 1 µM Losartan).

-

96-well filter plates and a vacuum manifold.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound and other test compounds in the binding buffer.

-

In a 96-well plate, add the binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Isolated Rabbit Aorta Contraction Assay

This ex vivo assay measures the functional antagonism of Angiotensin II-induced smooth muscle contraction.

-

Materials:

-

Male New Zealand White rabbits.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Angiotensin II and this compound.

-

Organ bath system with isometric force transducers.

-

Carbogen gas (95% O₂ / 5% CO₂).

-

-

Procedure:

-

Humanely euthanize a rabbit and dissect the thoracic aorta.

-

Cut the aorta into rings (approximately 3-4 mm in width).

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes, with periodic washing.

-

Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

-

After washing and returning to baseline, pre-incubate the tissues with either vehicle or different concentrations of this compound for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations of the agonist to the organ bath.

-

Record the isometric tension developed at each concentration.

-

Analyze the data to determine the IC₅₀ of this compound by comparing the Angiotensin II concentration-response curves in the absence and presence of the antagonist.

-

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol details the measurement of blood pressure in a conscious or anesthetized animal model of hypertension.

-

Materials:

-

Spontaneously Hypertensive Rats (SHR).

-

Anesthetic (if applicable, e.g., isoflurane or urethane).

-

Catheters for arterial cannulation (e.g., carotid or femoral artery).

-

Pressure transducer and data acquisition system.

-

This compound and vehicle for administration (e.g., intravenous).

-

-

Procedure:

-

Anesthetize the SHR (if applicable).

-

Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. The catheter is connected to a pressure transducer.

-

Implant a second catheter into the jugular vein for intravenous drug administration.

-

Allow the animal to recover from surgery and stabilize. For conscious animal studies, this may involve a recovery period of several days with the catheters exteriorized.

-

Record baseline mean arterial pressure (MAP), systolic, and diastolic blood pressure for a defined period.

-

Administer a single bolus dose or a continuous infusion of this compound or vehicle intravenously.

-

Continuously monitor and record blood pressure for a specified duration after drug administration.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of this compound compared to the vehicle control.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an AT1 receptor antagonist like this compound.

Caption: A generalized experimental workflow for the preclinical development of an AT1 receptor antagonist.

Conclusion

This compound is a highly valuable pharmacological tool for the study of the renin-angiotensin system. Its potent and selective antagonism of the AT1 receptor allows for precise investigation of the physiological and pathological roles of this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.d 66684 in their studies.

References

Emd 66684: A Technical Guide to its High Selectivity for the Angiotensin II Type 1 (AT1) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding of Emd 66684 to the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. This compound is a potent and highly selective non-peptide AT1 receptor antagonist.[1] This document outlines the quantitative data supporting this selectivity, details the experimental methodologies used in its determination, and illustrates the relevant biological pathways.

Core Data: Receptor Binding Affinity

The selectivity of this compound is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for the AT1 receptor compared to the AT2 receptor. This indicates a much stronger binding affinity for the AT1 receptor subtype. The data, summarized from key studies, is presented below.

| Compound | Receptor | IC50 (nM) | Reference |

| This compound | AT1 | 0.7 | [1] |

| This compound | AT2 | >10,000 |

This substantial difference in IC50 values underscores the high selectivity of this compound for the AT1 receptor, making it a valuable tool for research and a potential candidate for therapeutic development targeting the renin-angiotensin system.

Experimental Protocols

The determination of this compound's receptor selectivity relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to its target receptor.

Objective: To determine the IC50 values of this compound for the AT1 and AT2 receptors.

Methodology based on Mederski et al., 1994 & 1995:

-

Tissue Preparation: Membranes from rat adrenal cortical cells, which endogenously express AT1 receptors, were prepared. For AT2 receptor binding, membranes from cells specifically expressing the AT2 receptor were utilized.

-

Radioligand: A radiolabeled form of an angiotensin II analog, such as [125I]Sar1,Ile8-Angiotensin II, was used to label the angiotensin receptors.

-

Competition Assay: A fixed concentration of the radioligand was incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The incubation was carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The membrane-bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis of the competition binding curves.

References

Emd 66684: A Technical Guide to its High Selectivity for the Angiotensin II Type 1 (AT1) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding of Emd 66684 to the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. This compound is a potent and highly selective non-peptide AT1 receptor antagonist.[1] This document outlines the quantitative data supporting this selectivity, details the experimental methodologies used in its determination, and illustrates the relevant biological pathways.

Core Data: Receptor Binding Affinity

The selectivity of this compound is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for the AT1 receptor compared to the AT2 receptor. This indicates a much stronger binding affinity for the AT1 receptor subtype. The data, summarized from key studies, is presented below.

| Compound | Receptor | IC50 (nM) | Reference |

| This compound | AT1 | 0.7 | [1] |

| This compound | AT2 | >10,000 |

This substantial difference in IC50 values underscores the high selectivity of this compound for the AT1 receptor, making it a valuable tool for research and a potential candidate for therapeutic development targeting the renin-angiotensin system.

Experimental Protocols

The determination of this compound's receptor selectivity relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to its target receptor.

Objective: To determine the IC50 values of this compound for the AT1 and AT2 receptors.

Methodology based on Mederski et al., 1994 & 1995:

-

Tissue Preparation: Membranes from rat adrenal cortical cells, which endogenously express AT1 receptors, were prepared. For AT2 receptor binding, membranes from cells specifically expressing the AT2 receptor were utilized.

-

Radioligand: A radiolabeled form of an angiotensin II analog, such as [125I]Sar1,Ile8-Angiotensin II, was used to label the angiotensin receptors.

-

Competition Assay: A fixed concentration of the radioligand was incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The incubation was carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The membrane-bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis of the competition binding curves.

References

The Core Downstream Signaling Pathways of EMD 66684: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

EMD 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in cardiovascular and cellular regulation.[1] By blocking the binding of its endogenous ligand, Angiotensin II (Ang II), this compound effectively inhibits a cascade of downstream signaling events that are implicated in a variety of physiological and pathological processes, including vasoconstriction, inflammation, cell proliferation, and fibrosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

As an AT1 receptor antagonist, this compound primarily impacts signaling pathways initiated by the Gq/11, G12/13, and Gi families of G-proteins, as well as β-arrestin-mediated signaling. The principal downstream cascades affected are:

-

The Gq/11 - Phospholipase C (PLC) - Inositol (B14025) Trisphosphate (IP3) - Ca2+ Pathway: This is a canonical pathway for the AT1 receptor, leading to rapid increases in intracellular calcium and subsequent activation of calcium-dependent enzymes.

-

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This cascade is crucial for cell growth, proliferation, and differentiation, and its activation by Ang II is a key driver of pathological remodeling in cardiovascular tissues.

-

The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is a direct route for extracellular signals to influence gene transcription and is heavily involved in inflammatory and growth responses mediated by the AT1 receptor.

-

The RhoA/Rho-kinase (ROCK) Pathway: This pathway is a significant contributor to vasoconstriction, cell migration, and fibrosis.

-

The Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation, the activation of NF-κB by Ang II is a key component of the inflammatory response in various tissues.

The following sections will delve into the specifics of each pathway, presenting available quantitative data on the inhibitory effects of AT1 receptor antagonists and detailed protocols for their assessment.

The Gq/11 - PLC - IP3 - Ca2+ Signaling Pathway

Activation of the AT1 receptor by Ang II leads to the activation of the heterotrimeric G-protein Gq/11. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, leading to cellular responses such as smooth muscle contraction and aldosterone (B195564) secretion.

This compound, by blocking the AT1 receptor, prevents this entire cascade.

Quantitative Data: Inhibition of PLC-IP3-Ca2+ Pathway by AT1 Receptor Antagonists

While specific quantitative data for this compound's effect on this pathway is limited in publicly available literature, studies on other AT1 receptor antagonists, such as losartan, provide valuable insights into the expected level of inhibition.

| Antagonist | Target Cell Type | Parameter Measured | Ang II Concentration | Antagonist Concentration | % Inhibition | Reference |

| Losartan | Cardiomyocytes | IP3 Production | Not Specified | 10 µM | 71% | [2] |

| Losartan | Vascular Smooth Muscle Cells | IP3 Formation | Not Specified | 0.1 µM | 100% | [3] |

| Losartan | Vascular Smooth Muscle Cells | Intracellular Ca2+ Elevation | Not Specified | 1 µM | 100% | [3] |

Experimental Protocol: Intracellular Calcium Mobilization Assay

A common method to assess the inhibition of the PLC-IP3-Ca2+ pathway is to measure changes in intracellular calcium concentration using fluorescent indicators.

Objective: To quantify the inhibitory effect of this compound on Angiotensin II-induced intracellular calcium mobilization.

Materials:

-

Cells expressing the AT1 receptor (e.g., HEK293-AT1, vascular smooth muscle cells)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Angiotensin II

-

This compound

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation, FLIPR)

Procedure:

-

Cell Plating: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading.

-

Use the automated injector to add a solution of Angiotensin II to achieve a final concentration that elicits a submaximal response (e.g., EC80).

-

Record the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after Ang II addition.

-

Normalize the response to the vehicle control.

-

Plot the normalized response against the log concentration of this compound to determine the IC50 value.

-

Signaling Pathway Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. Comparison of angiotensin II type-1 and type-2 receptor antagonists on angiotensin II-induced IP3 generation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Downstream Signaling Pathways of EMD 66684: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

EMD 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in cardiovascular and cellular regulation.[1] By blocking the binding of its endogenous ligand, Angiotensin II (Ang II), this compound effectively inhibits a cascade of downstream signaling events that are implicated in a variety of physiological and pathological processes, including vasoconstriction, inflammation, cell proliferation, and fibrosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

As an AT1 receptor antagonist, this compound primarily impacts signaling pathways initiated by the Gq/11, G12/13, and Gi families of G-proteins, as well as β-arrestin-mediated signaling. The principal downstream cascades affected are:

-

The Gq/11 - Phospholipase C (PLC) - Inositol Trisphosphate (IP3) - Ca2+ Pathway: This is a canonical pathway for the AT1 receptor, leading to rapid increases in intracellular calcium and subsequent activation of calcium-dependent enzymes.

-

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This cascade is crucial for cell growth, proliferation, and differentiation, and its activation by Ang II is a key driver of pathological remodeling in cardiovascular tissues.

-

The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is a direct route for extracellular signals to influence gene transcription and is heavily involved in inflammatory and growth responses mediated by the AT1 receptor.

-

The RhoA/Rho-kinase (ROCK) Pathway: This pathway is a significant contributor to vasoconstriction, cell migration, and fibrosis.

-

The Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation, the activation of NF-κB by Ang II is a key component of the inflammatory response in various tissues.

The following sections will delve into the specifics of each pathway, presenting available quantitative data on the inhibitory effects of AT1 receptor antagonists and detailed protocols for their assessment.

The Gq/11 - PLC - IP3 - Ca2+ Signaling Pathway

Activation of the AT1 receptor by Ang II leads to the activation of the heterotrimeric G-protein Gq/11. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, leading to cellular responses such as smooth muscle contraction and aldosterone secretion.

This compound, by blocking the AT1 receptor, prevents this entire cascade.

Quantitative Data: Inhibition of PLC-IP3-Ca2+ Pathway by AT1 Receptor Antagonists

While specific quantitative data for this compound's effect on this pathway is limited in publicly available literature, studies on other AT1 receptor antagonists, such as losartan, provide valuable insights into the expected level of inhibition.

| Antagonist | Target Cell Type | Parameter Measured | Ang II Concentration | Antagonist Concentration | % Inhibition | Reference |

| Losartan | Cardiomyocytes | IP3 Production | Not Specified | 10 µM | 71% | [2] |

| Losartan | Vascular Smooth Muscle Cells | IP3 Formation | Not Specified | 0.1 µM | 100% | [3] |

| Losartan | Vascular Smooth Muscle Cells | Intracellular Ca2+ Elevation | Not Specified | 1 µM | 100% | [3] |

Experimental Protocol: Intracellular Calcium Mobilization Assay

A common method to assess the inhibition of the PLC-IP3-Ca2+ pathway is to measure changes in intracellular calcium concentration using fluorescent indicators.

Objective: To quantify the inhibitory effect of this compound on Angiotensin II-induced intracellular calcium mobilization.

Materials:

-

Cells expressing the AT1 receptor (e.g., HEK293-AT1, vascular smooth muscle cells)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Angiotensin II

-

This compound

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation, FLIPR)

Procedure:

-

Cell Plating: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading.

-

Use the automated injector to add a solution of Angiotensin II to achieve a final concentration that elicits a submaximal response (e.g., EC80).

-

Record the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after Ang II addition.

-

Normalize the response to the vehicle control.

-

Plot the normalized response against the log concentration of this compound to determine the IC50 value.

-

Signaling Pathway Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. Comparison of angiotensin II type-1 and type-2 receptor antagonists on angiotensin II-induced IP3 generation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Emd 66684 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of Emd 66684, a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. This document includes the physicochemical properties of this compound, a step-by-step guide for dissolving the compound, and recommendations for storage. Additionally, a summary of the AT1 receptor signaling pathway is presented to provide context for its mechanism of action.

Introduction

This compound is a non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, exhibiting high binding affinity with an IC50 value of 0.7 nM.[1][2][3] It serves as a valuable tool in cardiovascular research and drug development, particularly in studies related to hypertension and ischemic conditions. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This protocol outlines the necessary steps to prepare a stock solution of this compound for in vitro and in vivo studies.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 547.05 g/mol | [1][2] |

| Chemical Formula | C₂₈H₃₁ClN₈O₂ | |

| CAS Number | 1216884-39-7 | |

| Mechanism of Action | Angiotensin II Type 1 (AT1) Receptor Antagonist | |

| IC50 | 0.7 nM | |

| Appearance | White to off-white powder | N/A |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |

| Storage (Powder) | 2 years at -20°C | |

| Storage (in DMSO) | 6 months at -80°C; 2 weeks at 4°C |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder.

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.47 mg of this compound.

-

Calculation:

-

Molecular Weight (MW) = 547.05 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Mass = Concentration x MW x Volume = 0.010 mol/L x 547.05 g/mol x 0.001 L = 0.00547 g = 5.47 mg

-

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate experimental buffer or medium.

Experimental Workflow